molecular formula C39H32N4O8S2 B11558504 (1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenenaphthalene-1,2-diyl] bis(4-methylbenzenesulfonate)

(1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenenaphthalene-1,2-diyl] bis(4-methylbenzenesulfonate)

Cat. No.: B11558504
M. Wt: 748.8 g/mol
InChI Key: UIOMGZWZVTWVEB-FQMUTUERSA-N
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Description

(1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenenaphthalene-1,2-diyl] bis(4-methylbenzenesulfonate) is a complex organic compound with a molecular formula of C39H32N4O8S2 This compound is characterized by its unique structure, which includes multiple functional groups such as dioxopropane, hydrazinylidene, and methylylidenenaphthalene moieties

Preparation Methods

The synthesis of (1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenenaphthalene-1,2-diyl] bis(4-methylbenzenesulfonate) involves several steps. One common method includes the reaction of 4-bromosalicylaldehyde with 1,3-diaminopropane in methanol . The reaction is typically carried out at room temperature until all solids are dissolved. This is followed by the addition of 1,3-diaminopropane to the solution, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenenaphthalene-1,2-diyl] bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding naphthoquinones, while reduction reactions may yield hydrazine derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of new drugs and therapeutic agents due to its unique structural features. In medicine, it may be explored for its potential anti-cancer and anti-inflammatory properties. Additionally, in the industry, it can be used in the production of advanced materials with specific properties, such as high thermal stability and conductivity .

Mechanism of Action

The mechanism of action of (1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenenaphthalene-1,2-diyl] bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in anti-cancer research, it may target specific proteins involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

When compared to similar compounds, (1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenenaphthalene-1,2-diyl] bis(4-methylbenzenesulfonate) stands out due to its unique combination of functional groups and structural features. Similar compounds include (1,3-dioxopropane-1,3-diyl)bis[(1Z)hydrazin-2-yl-1-ylidene(Z)methylylidene-2-ethoxy-4,1-phenylene] bis(3,4-dimethoxybenzoate) and 2,2′-(2-oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione) . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and applications.

Properties

Molecular Formula

C39H32N4O8S2

Molecular Weight

748.8 g/mol

IUPAC Name

[1-[(E)-[[3-[(2E)-2-[[2-(4-methylphenyl)sulfonyloxynaphthalen-1-yl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C39H32N4O8S2/c1-26-11-17-30(18-12-26)52(46,47)50-36-21-15-28-7-3-5-9-32(28)34(36)24-40-42-38(44)23-39(45)43-41-25-35-33-10-6-4-8-29(33)16-22-37(35)51-53(48,49)31-19-13-27(2)14-20-31/h3-22,24-25H,23H2,1-2H3,(H,42,44)(H,43,45)/b40-24+,41-25+

InChI Key

UIOMGZWZVTWVEB-FQMUTUERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CC(=O)N/N=C/C4=C(C=CC5=CC=CC=C45)OS(=O)(=O)C6=CC=C(C=C6)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CC(=O)NN=CC4=C(C=CC5=CC=CC=C54)OS(=O)(=O)C6=CC=C(C=C6)C

Origin of Product

United States

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